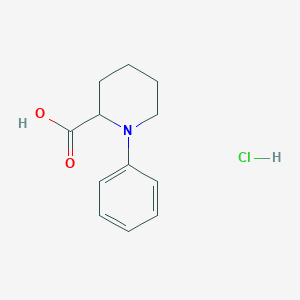

1-Phenylpiperidine-2-carboxylic acid hydrochloride

Beschreibung

1-Phenylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative featuring a phenyl group at the 1-position and a carboxylic acid moiety at the 2-position of the piperidine ring, with a hydrochloride salt counterion. Piperidine-based compounds are widely studied for their roles in central nervous system (CNS) therapeutics, receptor modulation, and metabolic stability optimization .

Eigenschaften

Molekularformel |

C12H16ClNO2 |

|---|---|

Molekulargewicht |

241.71 g/mol |

IUPAC-Name |

1-phenylpiperidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H |

InChI-Schlüssel |

ICCHHUUOCKGKMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(C1)C(=O)O)C2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Phenylpiperidin-2-carbonsäure-Hydrochlorid umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von Phenylsilan mit einem Imin, gefolgt von Cyclisierung und Reduktion unter Verwendung eines Eisenkomplexes als Katalysator . Diese Methode ist effizient zur Herstellung von Piperidinen und verwandten Verbindungen. Industrielle Produktionsmethoden verwenden häufig ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind, um hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

1-Phenylpiperidin-2-carbonsäure-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter Verwendung gängiger Oxidationsmittel oxidiert werden, was zur Bildung von entsprechenden Ketonen oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Hydrierung, bei der die Verbindung zu ihrem entsprechenden Amin reduziert wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas zur Reduktion, Oxidationsmittel wie Kaliumpermanganat zur Oxidation und Halogene für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

1-Phenylpiperidin-2-carbonsäure-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Rolle als Enzyminhibitor oder Rezeptoragonist.

Wirkmechanismus

Der Wirkmechanismus von 1-Phenylpiperidin-2-carbonsäure-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So sind Piperidinderivate bekannt dafür, wichtige Signalwege wie STAT-3, NF-κB und PI3k/Aκt zu regulieren, die essentiell für das Überleben und die Proliferation von Zellen sind . Diese Wechselwirkungen führen zur Hemmung der Zellmigration und zum Zellzyklusarrest, was die Verbindung zu einem potenziellen Kandidaten für Antikrebstherapien macht.

Wirkmechanismus

The mechanism of action of 1-Phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cell survival and proliferation . These interactions lead to the inhibition of cell migration and cell cycle arrest, making the compound a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-phenylpiperidine-2-carboxylic acid hydrochloride, with variations in substituents, carboxylic acid positioning, or heterocyclic modifications.

Positional Isomers

- 1-Phenylpiperidine-4-carboxylic Acid Hydrochloride (CAS 209005-67-4) Structural Difference: Carboxylic acid at the 4-position instead of 2. Similarity: Structural similarity score of 0.98 compared to the target compound .

Substituent Variations

- 1-Methylpiperidine-2-carboxylic Acid Hydrochloride (CAS 25271-35-6) Structural Difference: Methyl group replaces the phenyl substituent at the 1-position. Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.64) . Properties: Colorless to white crystalline solid; simpler structure may reduce steric hindrance, enhancing solubility but decreasing lipophilicity compared to phenyl-substituted analogs.

Base Structure Without Substituents

- Piperidine-2-carboxylic Acid Hydrochloride (CAS 2133-33-7) Structural Difference: Lacks the phenyl group at the 1-position. Molecular Formula: C₆H₁₂ClNO₂ (MW: 165.62) . Applications: Serves as a foundational structure for studying the effects of substituent additions on pharmacological activity.

Heterocyclic Modifications

- 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS 1209326-97-5)

Data Table: Key Comparative Properties

Research Findings and Implications

- Positional Isomerism : The 4-carboxylic acid analog (CAS 209005-67-4) demonstrates near-identical molecular weight but distinct spatial arrangement, which could influence interactions with biological targets such as enzymes or receptors .

- Heterocyclic Modifications : Compounds like 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid HCl highlight the role of aromatic heterocycles in enhancing binding specificity and metabolic resistance .

Biologische Aktivität

1-Phenylpiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 100-00-0 |

| Molecular Formula | C12H16ClN |

| Molecular Weight | 215.72 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is known to act as a mu-opioid receptor agonist , which plays a crucial role in pain modulation and analgesia. The compound's structure allows it to bind effectively to these receptors, leading to a cascade of biochemical events that result in pain relief.

Key Mechanisms:

- Receptor Binding: The compound exhibits high affinity for mu-opioid receptors, which are pivotal in mediating analgesic effects.

- Signal Transduction: Upon binding, it activates intracellular signaling pathways that inhibit pain transmission.

Analgesic Properties

Research has demonstrated that this compound exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses effectively.

Case Study:

A study published in the Journal of Pain Research investigated the analgesic effects of this compound in a rat model of acute pain. The results indicated that administration of the compound led to a marked reduction in nociceptive behavior compared to control groups, suggesting its potential as an effective analgesic agent .

Neuroprotective Effects

In addition to its analgesic properties, studies have suggested that the compound may possess neuroprotective effects. It has been observed to reduce neuronal apoptosis in models of neurodegeneration.

Research Findings:

A recent study highlighted that treatment with this compound resulted in decreased levels of pro-apoptotic markers and increased levels of neuroprotective factors in cultured neurons exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

To better understand the efficacy and safety profile of this compound, it is essential to compare it with other similar compounds:

| Compound | Mechanism of Action | Efficacy (Animal Models) |

|---|---|---|

| Morphine | Mu-opioid receptor agonist | High |

| Fentanyl | Mu-opioid receptor agonist | Very High |

| This compound | Mu-opioid receptor agonist | Moderate |

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential for abuse, particularly given its opioid-like activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.